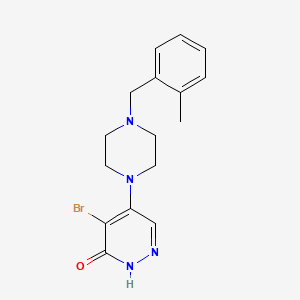
Ethyl 2-(1-((1-methylpiperidin-3-yl)methyl)-1H-indazol-3-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(1-((1-methylpiperidin-3-yl)methyl)-1H-indazol-3-yl)acetate is a complex organic compound that features a piperidine ring, an indazole moiety, and an ethyl acetate group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential pharmacological properties and its role as a building block for more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-((1-methylpiperidin-3-yl)methyl)-1H-indazol-3-yl)acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the formation of the indazole ring, and finally, the esterification to introduce the ethyl acetate group. Key steps may include:
Formation of the Piperidine Derivative: This can be achieved through the hydrogenation of pyridine derivatives or via cyclization reactions involving primary amines and diols.
Indazole Ring Formation: This step often involves cyclization reactions using hydrazines and aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound may employ continuous flow reactions and microwave-assisted synthesis to enhance yield and reduce reaction times . These methods are advantageous for scaling up the production while maintaining high purity and efficiency.
化学反応の分析
Types of Reactions
Ethyl 2-(1-((1-methylpiperidin-3-yl)methyl)-1H-indazol-3-yl)acetate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, sulfonates, and organometallic reagents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 2-(1-((1-methylpiperidin-3-yl)methyl)-1H-indazol-3-yl)acetate has a wide range of applications in scientific research:
作用機序
The mechanism of action of Ethyl 2-(1-((1-methylpiperidin-3-yl)methyl)-1H-indazol-3-yl)acetate involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
Piperidine Derivatives: Compounds like piperine and piperidone share the piperidine ring structure and exhibit similar pharmacological properties.
Indazole Derivatives: Compounds such as indomethacin and indazole-3-carboxylic acid share the indazole moiety and are known for their anti-inflammatory and analgesic effects.
Uniqueness
Ethyl 2-(1-((1-methylpiperidin-3-yl)methyl)-1H-indazol-3-yl)acetate is unique due to its combination of the piperidine and indazole rings, which may confer distinct pharmacological properties and synthetic versatility .
特性
分子式 |
C18H25N3O2 |
|---|---|
分子量 |
315.4 g/mol |
IUPAC名 |
ethyl 2-[1-[(1-methylpiperidin-3-yl)methyl]indazol-3-yl]acetate |
InChI |
InChI=1S/C18H25N3O2/c1-3-23-18(22)11-16-15-8-4-5-9-17(15)21(19-16)13-14-7-6-10-20(2)12-14/h4-5,8-9,14H,3,6-7,10-13H2,1-2H3 |
InChIキー |
KTVMEMDWFSFQIH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=NN(C2=CC=CC=C21)CC3CCCN(C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13921362.png)








![6-Chloro-4'-(ethylsulfonyl)-2'-methoxy-[1,1'-biphenyl]-3-yl trifluoromethanesulfonate](/img/structure/B13921415.png)




